

Introduction: The Significance of Tetradecyltrimethylammonium Bromide (TTAB)

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Compound of Interest

Compound Name:	Tetradecyltriethylammonium bromide
CAS No.:	18144-35-9
Cat. No.:	B096217

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Tetradecyltrimethylammonium bromide (TTAB), also known as myristyltrimethylammonium bromide, is a quaternary ammonium salt.^[1] Its molecular structure is amphiphilic, featuring a long, hydrophobic 14-carbon alkyl chain (the tetradecyl group) and a hydrophilic, positively charged trimethylammonium headgroup, with a bromide counterion.^{[2][3]} This structure makes TTAB an effective cationic surfactant, capable of reducing surface tension and forming micelles in aqueous solutions above its critical micelle concentration (CMC).^{[2][3]}

In the pharmaceutical and research sectors, TTAB is utilized for a variety of purposes. Its surfactant properties are leveraged in the formulation of emulsions and as a solubilizing agent.^{[2][3]} Furthermore, its cationic nature allows for strong interactions with negatively charged surfaces and molecules, which is applied in areas such as capillary electrophoresis and as an antimicrobial agent.^{[2][4]} It also serves as a template in the synthesis of nanomaterials and as a dynamin inhibitor that blocks endocytosis.^{[1][3]}

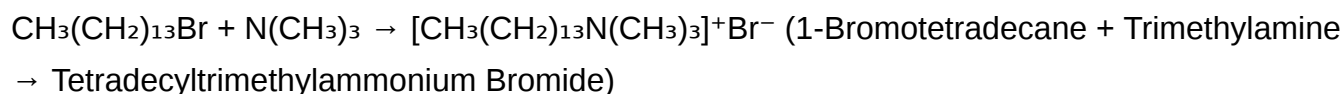
The Core Synthetic Pathway: The Menschutkin Reaction

The primary and most efficient route for synthesizing TTAB is the Menschutkin reaction. This classic organic reaction involves the nucleophilic alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt.[2][5]

Reaction Principle (SN2 Mechanism):

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] The lone pair of electrons on the nitrogen atom of trimethylamine acts as the nucleophile, attacking the electrophilic carbon atom of 1-bromotetradecane. This carbon is susceptible to attack because it is bonded to the highly electronegative bromine atom. The attack occurs from the backside, leading to the displacement of the bromide ion as the leaving group and the simultaneous formation of a new carbon-nitrogen bond. This single-step process results in the formation of the tetradecyltrimethylammonium cation and a bromide anion, which associate to form the final salt.[6]

Overall Reaction Scheme:



Synthesis of the Key Precursor: 1-Bromotetradecane

A robust synthesis of TTAB requires a high-quality starting alkyl halide. 1-Bromotetradecane is not always readily available in the desired purity and can be synthesized from its corresponding alcohol, 1-tetradecanol.

A common and effective method is the bromination of 1-tetradecanol using hydrobromic acid (HBr) and sulfuric acid (H₂SO₄) as a catalyst.[7] The sulfuric acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water), which is then displaced by the bromide ion from HBr in an SN2 reaction.[7]

Experimental Protocol: Synthesis of 1-Bromotetradecane[8]

- To a reaction vessel, add 1-tetradecanol.

- With continuous stirring, slowly add sulfuric acid dropwise. Continue stirring for 30 minutes after the addition is complete.
- Add hydrobromic acid to the mixture.
- Heat the reaction mixture to approximately 99-101°C and maintain this temperature for 8 hours.
- After the reaction period, cool the mixture to 30°C and cease stirring. Allow the layers to separate for 12 hours.
- Separate the upper oily layer, which is the crude 1-bromotetradecane.
- Neutralize the crude product by washing with a 10% sodium carbonate solution until the pH reaches 8.
- Wash the neutralized oil twice with an equal volume of 50% ethanol.
- Dry the final product over anhydrous sodium carbonate for 24 hours and then filter to yield purified 1-bromotetradecane.

Detailed Experimental Protocol: Synthesis of TTAB

This protocol is adapted from established procedures for the synthesis of long-chain alkyltrimethylammonium bromides.^[6]

Materials & Equipment:

- 1-Bromotetradecane ($\geq 97\%$ purity)
- Trimethylamine solution (e.g., 25-33 wt% in ethanol)
- Anhydrous Ethanol or Isopropanol
- Acetone (for recrystallization)
- Round-bottom flask with reflux condenser

- Magnetic stirrer and stir bar
- Heating mantle
- Büchner funnel and vacuum filtration apparatus

Step-by-Step Methodology:

- **Reactant Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromotetradecane (1.0 equivalent) in anhydrous ethanol (approximately 2-3 mL per gram of the alkyl bromide).
- **Nucleophilic Addition:** While stirring the solution at room temperature, add the trimethylamine solution (1.2-1.5 equivalents) dropwise. An excess of the amine is used to ensure the complete conversion of the alkyl halide.
- **Reaction Conditions:** After the complete addition of trimethylamine, heat the reaction mixture to reflux (typically 60-80°C). Maintain this temperature with constant stirring for 12-24 hours. The formation of a precipitate (the quaternary ammonium salt) is often observed as the reaction progresses.
- **Reaction Monitoring:** The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the 1-bromotetradecane spot.
- **Isolation of Crude Product:** After the reaction is complete, cool the mixture to room temperature. The crude TTAB often precipitates out of the solution. Collect the solid by vacuum filtration. If a significant amount of product remains in the filtrate, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude solid.

Purification Protocol: Recrystallization

Recrystallization is the most effective method for purifying crude TTAB, removing unreacted starting materials and by-products.

Solvent Selection: The choice of solvent is critical. A suitable solvent should dissolve TTAB well at high temperatures but poorly at low temperatures. Acetone is a commonly used and effective solvent for this purpose. A mixture of ethyl acetate and ethanol can also be employed.^[6]

Procedure:

- Dissolve the crude TTAB solid in a minimal amount of boiling acetone. It is crucial to use the minimum volume necessary to fully dissolve the solid to ensure maximum recovery upon cooling.
- Once completely dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
- As the solution cools, pure TTAB crystals will form and precipitate.
- To maximize the yield, place the flask in an ice bath for at least one hour to further promote crystallization.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals on the filter with a small amount of cold acetone to remove any residual soluble impurities.
- Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white, fine crystalline powder.^[1]

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for the reactants and the final product.

Property	1-Bromotetradecane	Trimethylamine	Tetradecyltrimethyl ammonium Bromide (TTAB)
CAS Number	112-71-0[9]	75-50-3	1119-97-7[10]
Molecular Formula	C ₁₄ H ₂₉ Br[9]	C ₃ H ₉ N	C ₁₇ H ₃₈ BrN[10]
Molecular Weight	277.28 g/mol [9]	59.11 g/mol	336.39 g/mol [10]
Appearance	Liquid[9]	Gas	White fine crystalline powder[1]
Melting Point	5-6 °C[9]	-117 °C	245-250 °C[10]
Boiling Point	175-178 °C / 20 mmHg[9]	3 °C	N/A
Solubility	Insoluble in water	Soluble in water	100 g/L in water[10]
Assay	≥97.0%[11]	N/A	≥98.0%[10]

Safety & Handling

As a Senior Application Scientist, it is imperative to emphasize that all chemical syntheses must be conducted with appropriate safety measures.

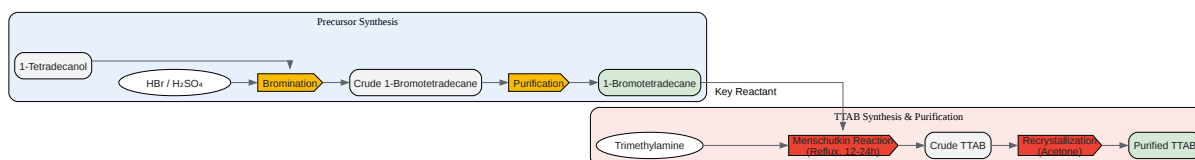
- 1-Bromotetradecane: This compound is an irritant. Handle with chemical-resistant gloves and safety goggles in a well-ventilated fume hood.
- Trimethylamine: This is a flammable and corrosive gas/liquid. It should be handled with extreme care in a fume hood, away from ignition sources.
- Tetradecyltrimethylammonium Bromide (TTAB): This compound is harmful if swallowed, causes skin irritation, and serious eye damage. It is also very toxic to aquatic life. Always wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.
- General Precautions: The reflux apparatus should be assembled securely. Ensure smooth boiling by using a magnetic stir bar. All waste should be disposed of according to institutional

and local environmental regulations.

Visualizations of Workflow and Mechanism

Diagram 1: Overall Synthesis Workflow

This diagram illustrates the complete process from the precursor synthesis to the final purified product.



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Caption: Workflow for the synthesis of TTAB.

Diagram 2: SN2 Reaction Mechanism

This diagram details the nucleophilic attack at the core of the Menschutkin reaction.

Caption: The SN2 mechanism of the Menschutkin reaction.

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